AdoMetDC Inhibition: Mitoguazone vs. SAM486A
Mitoguazone competitively inhibits rat liver S-adenosylmethionine decarboxylase (AdoMetDC/SAMDC) with an IC50 of 1.0 μM (1,000 nM) [1]. In contrast, the second-generation inhibitor SAM486A (sardomozide) exhibits an IC50 of 5 nM against the same enzyme [2]. This represents a 200-fold difference in target potency. Researchers requiring maximal AdoMetDC inhibition with minimal compound mass should select SAM486A, while studies evaluating dose-dependent polyamine modulation or using mitoguazone as a pharmacological tool for historical comparison rely on its defined, lower potency.
| Evidence Dimension | Inhibition of rat liver S-adenosylmethionine decarboxylase (AdoMetDC/SAMDC) |
|---|---|
| Target Compound Data | IC50 = 1.0 μM (1,000 nM) |
| Comparator Or Baseline | SAM486A (sardomozide) IC50 = 5 nM |
| Quantified Difference | 200-fold lower potency (SAM486A is 200x more potent) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Defines the quantitative potency differential; researchers must account for 200-fold difference in compound concentration when designing dose-response experiments or interpreting comparative literature.
- [1] BindingDB. Mitoguazone affinity data: IC50 = 1.00E+3 nM against rat liver S-adenosylmethionine decarboxylase (SAMDC). View Source
- [2] Sardomozide (SAM486A) datasheet. Adooq Bioscience. IC50 = 5 nM for SAMDC inhibition. View Source
